molecular formula C17H15N3O5S B2783083 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 895447-01-5

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2783083
CAS No.: 895447-01-5
M. Wt: 373.38
InChI Key: LBKALIQCNUKZKX-ZCXUNETKSA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and substituted with methoxy, methyl, and nitro groups. The (2Z) configuration indicates a planar, conjugated imine structure, which is critical for its electronic properties and intermolecular interactions.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-4-6-11(7-5-10)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKALIQCNUKZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzothiazole vs. Pyridothiazine : The target compound’s benzothiazole-dihydrothiazole hybrid differs from pyridothiazine systems (e.g., in ), which exhibit greater planarity due to fused pyridine-thiazine rings. This structural distinction affects conjugation and redox properties .
  • Substituent Effects : The 5,6-dimethoxy and 3-methyl groups on the benzothiazole ring enhance steric bulk compared to simpler analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (). These groups may hinder rotational freedom, impacting binding interactions in pharmacological contexts .
Table 1: Key Structural Features of Analogs
Compound Core Structure Substituents Configuration Reference
Target Compound Benzothiazole-dihydrothiazole 5,6-dimethoxy, 3-methyl, 4-nitro (2Z) -
N-(3-chlorophenethyl)-4-nitrobenzamide Benzamide 4-nitro, 3-chlorophenethyl -
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...] Dihydrothiazol-2-ylidene 2-methoxyphenyl, 4-phenyl, 4-methyl (Z)

Hydrogen Bonding and Crystal Packing

  • The nitro group in the target compound likely participates in N–H···O and C–H···O interactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Such interactions stabilize crystal lattices and influence melting points .
  • In contrast, compounds lacking polar substituents (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide in ) exhibit weaker intermolecular forces, resulting in lower melting points (139–142°C vs. ~170°C for methoxy-rich analogs) .

Acylation Reactions

The target compound is likely synthesized via N-acylation of amines, a method shared with N-(4-nitrobenzamide)-N-(2-methoxy-phenyl)-4-bromo-benzamide (). Yields for such reactions typically range from 67% () to >80% when optimized with catalysts like pyridine .

Mechanochemical Approaches

Solvent-free synthesis (e.g., ball-milling for N-(2,2-diphenylethyl)-4-nitrobenzamide in ) offers an eco-friendly alternative. However, scalability and purity challenges may arise compared to traditional solution-phase methods .

Pharmacological and Physicochemical Properties

ADME and Drug-Likeness

  • Lipinski’s Rule Compliance: Nitrobenzamide derivatives (e.g., in ) often exhibit high topological polar surface area (>100 Ų), reducing membrane permeability.
  • Toxicity Risks : Nitro groups can generate reactive metabolites, as seen in ’s neurokinin antagonists. Structural analogs with chloro substituents (e.g., 3-chlorophenethyl in ) show higher hepatotoxicity risks .
Table 2: Bioactivity Comparison
Compound Bioactivity IC50/EC50 (µM) Reference
N-(3-chlorophenethyl)-4-nitrobenzamide Neurokinin-2 antagonism 0.1–1.0
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-... Antitumor (in vitro) 5–10

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound has a molecular formula of C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S and features a complex structure consisting of a benzothiazole ring and nitrobenzamide moiety. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This reaction is conducted under controlled conditions to ensure high yield and purity through methods such as recrystallization or column chromatography .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert effects by binding to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, including:

  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of cancer cells by inducing apoptosis.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance its antioxidant properties, which are crucial for mitigating oxidative stress in cells.

Anticancer Effects

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. The IC50 values indicate significant potency against specific types of cancer cells.
    Cell LineIC50 (μg/mL)
    CCRF-CEM (Leukemia)>20
    MCF7 (Breast)12
    A549 (Lung)15
    These results suggest that while some cell lines show resistance, others are significantly affected by treatment with this compound .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP.

Assay TypeResult
DPPH AssaySignificant inhibition
FRAP AssayModerate activity

These findings indicate that the compound possesses notable antioxidant properties which may contribute to its therapeutic effects .

Case Studies

  • Study on Apoptosis Induction : A study focused on the mechanism of action revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells.
  • Combination Therapy : Another case study explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting potential for combination therapy in clinical settings.

Q & A

Q. Case Study :

  • Target Reaction : Nitro group reduction to amine.
  • Predicted Pathway : Use H2/Pd in ethanol at 25°C (computational yield: 85% vs. experimental: 82%) .

Validation : Cross-check with DFT (Density Functional Theory) energy profiles and experimental kinetics .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Functional Group Variation : Synthesize derivatives with modified groups (e.g., replacing methoxy with ethoxy) .

Biological Testing : Screen against target enzymes (e.g., kinase assays) and correlate with structural features .

Example SAR Table:

DerivativeR GroupActivity (IC50, µM)
Parent5,6-OCH315.2
Derivative 15-OCH3, 6-Cl8.7
Derivative 25-NO2, 6-OCH322.1

Insight : Electron-withdrawing groups (Cl, NO2) enhance binding to hydrophobic enzyme pockets .

Basic: What are the common functional group reactions relevant to this compound?

Methodological Answer:
Key reactive sites:

  • Nitro Group : Reduction to amine (H2/Pd) or nucleophilic substitution (e.g., with thiols) .
  • Amide Linkage : Hydrolysis under acidic/basic conditions to yield carboxylic acid and amine .
  • Benzothiazole Ring : Electrophilic substitution (e.g., bromination at position 4) .

Reaction Optimization:

  • Nitro Reduction : Use 10% Pd/C in ethanol under H2 (1 atm) for 6 hrs (yield: 85%) .
  • Amide Hydrolysis : 6M HCl at 100°C for 3 hrs, monitored by TLC .

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